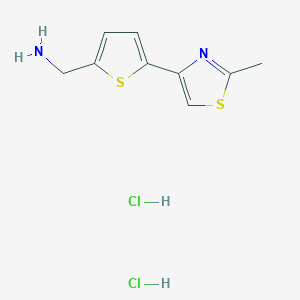

(5-(2-Methylthiazol-4-yl)thiophen-2-yl)methanamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(2-Methylthiazol-4-yl)thiophen-2-yl)methanamine dihydrochloride, also known as MTM, is a small molecule compound with a variety of uses in scientific research. MTM is a versatile compound that can be used in a variety of ways to gain insight into the biochemical and physiological effects of compounds on biological systems. MTM has been used in a variety of research applications, including studies of drug efficacy and safety, drug metabolism, and gene expression. In addition, MTM has been used to investigate the mechanisms of action of various compounds, and the biochemical and physiological effects of such compounds.

Scientific Research Applications

Antimicrobial Applications

Thiazole derivatives, including the compound , have been studied for their potential as antimicrobial agents. The thiazole ring is a component in various biologically active compounds, such as sulfathiazole, which is known for its antimicrobial properties . The presence of the thiazole and thiophene moieties in the compound suggests it may be useful in developing new antimicrobial drugs, particularly against multidrug-resistant microorganisms.

Antitumor and Cytotoxic Activities

Research has indicated that thiazole derivatives can exhibit significant antitumor and cytotoxic activities. Compounds with a thiazole structure have been synthesized and tested for their effectiveness against human tumor cell lines, showing promising results in combating prostate cancer . This suggests that our compound could be a candidate for further investigation in cancer research.

Neuroprotective Effects

The thiazole ring is naturally found in Vitamin B1 (thiamine), which plays a crucial role in the normal functioning of the nervous system and in the synthesis of neurotransmitters . Derivatives of thiazole, therefore, might offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Antioxidant Properties

Thiazoles have been explored for their antioxidant properties, which are crucial in combating oxidative stress-related diseases. A study on a related compound, 2-(4-Methylthiazol-5-yl) Ethyl Nitrate Hydrochloride, demonstrated its ability to ameliorate cognitive impairment through the modulation of oxidative stress . This indicates that our compound could also be researched for its antioxidant capabilities.

Anti-Inflammatory Activity

Thiazole derivatives have been reported to possess anti-inflammatory activity. This is particularly relevant in the context of chronic diseases where inflammation plays a key role. The compound could be a starting point for the development of new anti-inflammatory medications .

Analgesic Effects

The analgesic activity of thiazole derivatives has been documented, suggesting that they can be used to develop pain-relieving drugs. With the ongoing search for safer analgesics, the compound could be valuable for further research in this area .

Antiviral Potential

Given the structure of thiazole derivatives, there is potential for antiviral drug development. For instance, Ritonavir, an antiretroviral drug, contains a thiazole ring, indicating that our compound could be explored for its efficacy against viruses .

Chemical Synthesis and Drug Development

The compound’s structure makes it suitable for use in chemical synthesis and drug development. It can serve as a building block for creating a variety of biologically active molecules, potentially leading to the discovery of new drugs .

properties

IUPAC Name |

[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S2.2ClH/c1-6-11-8(5-12-6)9-3-2-7(4-10)13-9;;/h2-3,5H,4,10H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUGRQXKXWDEPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=C(S2)CN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(2-Methylthiazol-4-yl)thiophen-2-yl)methanamine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid](/img/structure/B1290975.png)

![1-Benzyl-2-[4-(tert-butyl)phenyl]-6-oxo-3-piperidinecarboxylic acid](/img/structure/B1290976.png)

![4-[(4-Bromophenyl)thio]piperidine hydrochloride](/img/structure/B1290982.png)

![2-(Methylthio)[1,2,4]triazolo[1,5-A][1,3,5]triazin-7-amine](/img/structure/B1290985.png)

![5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290995.png)

![3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290996.png)

![1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291004.png)